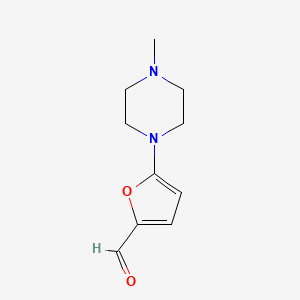

5-(4-Methylpiperazin-1-yl)-2-furaldehyde

Description

Contextualization within Furan (B31954) and Piperazine (B1678402) Chemical Space

The molecular architecture of 5-(4-Methylpiperazin-1-yl)-2-furaldehyde is a compelling fusion of a furan ring and a piperazine nucleus. The furan, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent structural motif in numerous natural products and synthetic compounds with a wide array of biological activities. utripoli.edu.lyresearchgate.netorientjchem.org The aldehyde group at the 2-position of the furan ring is a versatile chemical handle, enabling a variety of chemical transformations. mdpi.comnih.gov

Complementing the furan is the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their common presence in a multitude of approved drugs. nih.govrsc.org The piperazine moiety can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and often plays a crucial role in the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The methyl group on the second nitrogen of the piperazine in this compound further modulates its lipophilicity and basicity.

The direct linkage of the piperazine nitrogen to the 5-position of the furan ring creates a conjugated system that can influence the electronic properties of the entire molecule. This specific arrangement within the vast chemical space of furan and piperazine compounds makes it a unique scaffold for further chemical exploration.

Significance in Heterocyclic Compound Research and Development

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for a large proportion of pharmaceuticals. The combination of different heterocyclic rings within a single molecule is a widely employed strategy to generate novel compounds with unique biological activities.

The presence of both furan and piperazine moieties in this compound suggests its potential for diverse biological applications. Furan derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.lyresearchgate.net Similarly, the piperazine scaffold is a key component in drugs targeting a variety of receptors and enzymes in the central nervous system and other therapeutic areas. rti.orgnih.gov

The aldehyde functionality in this compound serves as a critical reactive site. It can readily undergo reactions such as condensation, oxidation, and reduction, allowing for the synthesis of a wide range of derivatives. This chemical versatility makes it a valuable building block in the development of new chemical entities for high-throughput screening and lead optimization in drug discovery programs.

Research Trajectories of Furaldehyde and Piperazine Containing Molecular Scaffolds

The scientific interest in both furaldehyde and piperazine derivatives has been long-standing and continues to evolve. Research into furaldehyde, often derived from biomass, has gained momentum as a renewable platform chemical for the synthesis of a variety of value-added products, including pharmaceuticals and polymers. mdpi.com The synthesis of 5-substituted-2-furaldehydes, in particular, has been an active area of research, with various synthetic methodologies being developed to introduce diverse functional groups at the 5-position of the furan ring. nih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions have proven effective for the synthesis of 5-aryl-2-furaldehydes. researchgate.net

Concurrently, the piperazine scaffold remains a focal point in medicinal chemistry. Its ability to serve as a linker between different pharmacophores and to fine-tune the properties of a molecule has led to its incorporation into countless drug candidates. nih.gov Research has demonstrated that the combination of piperazine with other heterocyclic systems can lead to compounds with potent and selective biological activities. For example, furan-piperazine conjugates have been investigated as potent sodium channel blockers for the potential treatment of neuropathic pain. rti.org

The synthesis of molecules like this compound aligns with the research trajectory of creating hybrid molecules that leverage the favorable properties of well-established pharmacophores. The exploration of such compounds is driven by the quest for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural components place it at the intersection of several highly productive avenues of chemical and medicinal research.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-4-6-12(7-5-11)10-3-2-9(8-13)14-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGQYXPJHQGVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701236221 | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-56-6 | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610279-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701236221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Methylpiperazin 1 Yl 2 Furaldehyde

Established Synthetic Routes to 5-(4-Methylpiperazin-1-yl)-2-furaldehyde

The synthesis of this compound is a process of significant interest, with various methods developed to achieve its formation.

Multistep Synthesis Approaches for Furan (B31954) Ring and Piperazine (B1678402) Moiety Integration

Multistep synthesis is a common strategy for constructing complex molecules like this compound. This approach involves a series of sequential reactions to build the target molecule from simpler starting materials. vapourtec.com The integration of the furan ring and the piperazine moiety can be achieved through various synthetic pathways. One common method involves the Meerwein arylation of furfural (B47365) with a diazonium salt derived from a substituted aniline. researchgate.net This reaction introduces an aryl group at the 5-position of the furan ring, which can then be further modified to incorporate the piperazine ring.

Continuous flow chemistry offers a modern and efficient alternative to traditional batch processing for multistep syntheses. syrris.jp This technology allows for the seamless integration of multiple reaction steps, often leading to higher yields, improved safety, and easier scalability. syrris.jpnih.gov For instance, a continuous-flow system could be designed to first synthesize a key intermediate and then directly introduce the piperazine component in a subsequent step. nih.govresearchgate.net

Catalytic Systems and Reaction Conditions in C-N Bond Formation (e.g., Cu-catalyzed reactions)

The formation of the crucial C-N bond between the furan ring and the piperazine moiety is often a key step in the synthesis of this compound. Catalytic systems play a vital role in facilitating this transformation efficiently. While various transition metals can be employed, copper-catalyzed cross-coupling reactions are particularly noteworthy. For example, a mixture of a substituted aniline, dilute HCl, and water can be heated to form a clear solution, which is then diazotized with sodium nitrite. researchgate.net The resulting diazonium salt is then reacted with furfural and aqueous copper chloride to yield the desired 5-substituted-2-furaldehyde. researchgate.net

Palladium-catalyzed cross-coupling reactions also provide a powerful tool for this purpose. researchgate.netnih.gov These reactions can be used to couple aryl and heteroarylzinc halides with 5-bromo-2-furaldehyde (B32451) under mild conditions. nih.gov The choice of catalyst and reaction conditions, such as the solvent and temperature, is critical for achieving high yields and selectivity.

| Catalyst System | Reactants | Key Reaction Type | Reference |

| Copper Chloride | Substituted aniline, Furfural | Meerwein Arylation | researchgate.net |

| Palladium Catalyst | Aryl/Heteroarylzinc halides, 5-Bromo-2-furaldehyde | Cross-Coupling | researchgate.netnih.gov |

| Ruthenium Pincer Catalysts | Furfural/HMF, Alkaline Water | Oxidation | exlibrisgroup.com |

Optimization of Synthetic Yields and Purity for this compound

Purification techniques such as recrystallization and chromatography are often employed to isolate the final product in high purity. truman.edu For instance, after a reaction, the crude product can be isolated by suction filtration, washed, and then recrystallized from a suitable solvent like methanol (B129727) to remove impurities. truman.edu The purity of the synthesized compound can be confirmed using analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives and analogues. These modifications can lead to new compounds with potentially interesting chemical and biological properties.

Synthesis of Schiff Base Derivatives Incorporating this compound Related Aldehyde Moieties

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov The aldehyde group of this compound and related furan aldehydes is reactive and can be readily converted into Schiff base derivatives. dergipark.org.trnih.gov This is achieved by reacting the aldehyde with various primary amines. xiahepublishing.com The resulting Schiff bases can possess a wide range of structural diversity, depending on the nature of the amine used. nih.gov Furan-containing Schiff bases are of particular interest due to the ability of the furan moiety to enhance conjugation and improve properties like solubility. nih.gov

| Starting Aldehyde | Reacting Amine | Resulting Product Type | Reference |

| 5-Nitro-2-furaldehyde (B57684) | 1-Amino-4-methylpiperazine | Schiff Base | dergipark.org.tr |

| 3-(2-furyl)acrolein | Sulfamethoxazole | Schiff Base | nih.gov |

| 9-Anthracenecarboxaldehyde | 4-Amino-3-ethyl-5-mercapto-1,2,4-triazole | Schiff Base | nih.gov |

Mannich Reaction Applications in the Synthesis of this compound Analogs

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. researchgate.net This reaction is a powerful tool for introducing an aminomethyl group into a molecule. gijash.comnih.gov While the direct application of the Mannich reaction to this compound itself is not explicitly detailed in the provided context, the principles of the Mannich reaction can be applied to synthesize analogues.

For example, a Mannich reaction could be used to modify a precursor to this compound or to further functionalize the furan ring. The reaction is widely used in the synthesis of various nitrogen-containing compounds and can lead to the formation of β-amino carbonyl compounds known as Mannich bases. researchgate.netgijash.comhumanjournals.com The introduction of a piperazine ring through a Mannich reaction has been shown to be a viable strategy in the synthesis of other bioactive compounds. nih.gov

Integration into Complex Heterocyclic Systems (e.g., Isoxazoles, Pyrimidinones) for Novel Compound Generation

The aldehyde functionality of this compound is a key handle for its incorporation into various heterocyclic frameworks. Multicomponent reactions, in particular, offer an efficient means to construct complex molecules in a single step.

Synthesis of Isoxazole (B147169) Derivatives:

The synthesis of isoxazoles from aldehydes can be achieved through several established routes, most notably via 1,3-dipolar cycloaddition reactions. While direct examples involving this compound are not prevalent in the literature, the reactivity of analogous 5-substituted-2-furaldehydes suggests a high probability of success. For instance, the reaction of a 5-aryl-2-furaldehyde with hydroxylamine (B1172632) generates an oxime, which can then undergo cyclization to form the isoxazole ring.

A plausible synthetic route would involve the condensation of this compound with hydroxylamine to form the corresponding aldoxime. This intermediate can then be oxidized in situ (e.g., with reagents like N-chlorosuccinimide or chloramine-T) to generate a nitrile oxide. The nitrile oxide can subsequently undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene, to yield the desired isoxazole derivative.

In a related example, the synthesis of 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole was successfully achieved from a chalcone (B49325) precursor, which itself was derived from an appropriate furan aldehyde. This demonstrates the feasibility of incorporating a furan ring at the 5-position of an isoxazole system. nih.gov

Table 1: Representative Isoxazole Synthesis via [3+2] Cycloaddition

| Aldehyde Precursor | Reagents | Resulting Heterocycle |

|---|---|---|

| This compound | 1. NH₂OH·HCl2. Oxidizing Agent (e.g., NCS)3. Alkyne (R-C≡C-R') | 3,5-Disubstituted isoxazole with a 5-(4-methylpiperazin-1-yl)furan-2-yl moiety |

This table presents a potential reaction based on established synthetic methodologies for analogous compounds.

Synthesis of Pyrimidinone Derivatives via the Biginelli Reaction:

The Biginelli reaction is a powerful one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs) and their derivatives. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea.

The use of 5-aryl-2-furaldehydes in the Biginelli reaction to produce tetrahydropyrimidinones has been documented. researchgate.net By analogy, this compound is expected to react readily with ethyl acetoacetate (B1235776) and urea (or thiourea) in the presence of a catalyst, such as a Lewis acid or a protic acid, to afford the corresponding 4-(5-(4-methylpiperazin-1-yl)furan-2-yl)-dihydropyrimidinone derivative. These resulting structures are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction is generally efficient and allows for the introduction of three key structural components in a single synthetic operation.

Table 2: Plausible Biginelli Reaction for Pyrimidinone Synthesis

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product |

|---|---|---|---|

| This compound | Ethyl Acetoacetate | Urea | Ethyl 6-methyl-4-(5-(4-methylpiperazin-1-yl)furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

This table illustrates the expected products from the Biginelli reaction based on the known reactivity of similar aldehydes.

N-Alkylation and Acylation of Piperazine Moiety in this compound Derivatives

The piperazine ring within the title compound and its derivatives offers a site for further structural modification, specifically at the tertiary nitrogen atom. While the existing methyl group at the N-4 position precludes simple acylation or alkylation at that site, reactions can be performed on derivatives where this position is unsubstituted, or quaternization of the tertiary amine can be achieved. For the purpose of this discussion, we will consider derivatives of 5-(piperazin-1-yl)-2-furaldehyde.

N-Alkylation:

The secondary amine of a 5-(piperazin-1-yl)-2-furaldehyde derivative can be readily alkylated using a variety of alkylating agents. Standard conditions typically involve reacting the piperazine derivative with an alkyl halide (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). This reaction allows for the introduction of a wide range of alkyl and substituted alkyl groups, thereby enabling the fine-tuning of the molecule's physicochemical properties.

N-Acylation:

Similarly, N-acylation of the piperazine nitrogen can be accomplished by treating a 5-(piperazin-1-yl)-2-furaldehyde derivative with an acylating agent. Acyl chlorides and acid anhydrides are commonly used for this purpose. The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. This transformation is useful for introducing amide functionalities, which can alter the compound's biological activity and metabolic stability.

Table 3: Representative N-Alkylation and N-Acylation Reactions of a 5-(Piperazin-1-yl)-2-furaldehyde Scaffold

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Benzyl (B1604629) bromide, K₂CO₃, DMF | Benzyl |

| N-Alkylation | 2-Bromoethanol, Et₃N, CH₃CN | 2-Hydroxyethyl |

| N-Acylation | Acetyl chloride, Pyridine | Acetyl |

This table outlines general transformations applicable to a piperazine moiety within the described molecular framework.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 4 Methylpiperazin 1 Yl 2 Furaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In ¹H-NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its local electronic environment. The spectrum of 5-(4-Methylpiperazin-1-yl)-2-furaldehyde is expected to exhibit distinct signals corresponding to the aldehyde, furan (B31954) ring, piperazine (B1678402) ring, and methyl group protons.

The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is anticipated to appear as a singlet in the downfield region of the spectrum, typically around δ 9.5-9.7 ppm. The two protons on the furan ring are in different environments and are coupled to each other, expected to appear as two doublets. The proton at the C3 position (adjacent to the aldehyde) would likely resonate at approximately δ 7.2-7.3 ppm, while the proton at the C4 position (adjacent to the piperazine group) would appear further upfield, around δ 6.4-6.6 ppm, due to the electron-donating effect of the nitrogen atom.

The protons of the N-methylpiperazine moiety are expected to show characteristic signals. The four protons on the carbons adjacent to the nitrogen linked to the furan ring would appear as a triplet around δ 3.4-3.6 ppm. The other four protons on the carbons adjacent to the N-methyl group are expected as a triplet around δ 2.5-2.7 ppm. The methyl group protons would present as a sharp singlet at approximately δ 2.3-2.5 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) |

| Furan H-3 | 7.2 - 7.3 | Doublet (d) |

| Furan H-4 | 6.4 - 6.6 | Doublet (d) |

| Piperazine (-N(CH₂)₂) | 3.4 - 3.6 | Triplet (t) |

| Piperazine (-N(CH₂)₂CH₃) | 2.5 - 2.7 | Triplet (t) |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of δ 175-180 ppm. The furan ring carbons would display signals in the aromatic/heteroaromatic region. The C2 carbon (bearing the aldehyde) and the C5 carbon (bearing the piperazine) are anticipated around δ 152-155 ppm and δ 158-162 ppm, respectively. The C3 and C4 carbons are expected at approximately δ 110-112 ppm and δ 123-125 ppm.

For the methylpiperazine group, the carbons adjacent to the two nitrogen atoms will have distinct signals. The carbons of the CH₂ groups attached to the furan ring are expected around δ 48-52 ppm, while the carbons of the CH₂ groups adjacent to the N-methyl group would appear at δ 53-56 ppm. The methyl carbon signal is expected to be the most upfield, around δ 45-47 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 175 - 180 |

| Furan C5 | 158 - 162 |

| Furan C2 | 152 - 155 |

| Furan C4 | 123 - 125 |

| Furan C3 | 110 - 112 |

| Piperazine (-N(CH₂)₂CH₃) | 53 - 56 |

| Piperazine (-N(CH₂)₂) | 48 - 52 |

| Methyl (-CH₃) | 45 - 47 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and confirming the molecular weight of the synthesized product. For this compound, which has a molecular weight of 194.23 g/mol , an electrospray ionization (ESI) source in positive mode would typically be used. The expected result would be the observation of the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 195.12. The retention time in the chromatogram provides an additional parameter for identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. For the [M+H]⁺ ion of this compound (C₁₀H₁₅N₂O₂), the calculated exact mass is 195.1182. HRMS analysis should yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition and providing strong evidence for the compound's identity.

| Technique | Ion | Expected m/z | Calculated Exact Mass |

|---|---|---|---|

| LC-MS (ESI+) | [M+H]⁺ | 195.12 | N/A |

| HRMS (ESI+) | [M+H]⁺ | 195.1182 | 195.1182 (for C₁₀H₁₅N₂O₂⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum is expected to show several key absorption bands. A strong, sharp peak between 1660 and 1685 cm⁻¹ is characteristic of the C=O stretch of an aldehyde conjugated to an aromatic ring. mdpi.com The C-H stretch of the aldehyde group typically appears as two weak bands between 2700-2900 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations from the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage would likely be observed between 1000-1300 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aliphatic piperazine ring and methyl group would be present in the 2800-3000 cm⁻¹ range, and C-N stretching vibrations from the piperazine moiety would appear in the 1000-1200 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | Piperazine, Methyl | 2800 - 3000 |

| C-H Stretch | Aldehyde | 2700 - 2900 |

| C=O Stretch | Aldehyde (conjugated) | 1660 - 1685 |

| C=C Stretch | Furan Ring | 1500 - 1600 |

| C-O-C Stretch | Furan Ring | 1000 - 1300 |

| C-N Stretch | Piperazine | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The furaldehyde moiety contains both π electrons and non-bonding (n) electrons on the oxygen atoms, leading to characteristic electronic transitions, primarily π→π* and n→π*.

The electronic spectrum of furaldehyde derivatives is typically dominated by intense absorption bands corresponding to π→π* transitions associated with the conjugated system of the furan ring and the carbonyl group. nih.gov For 2-furaldehyde, an absorption maximum is observed around 277-280 nm. mdpi.comresearchgate.net The introduction of the 4-methylpiperazin-1-yl group at the 5-position of the furan ring acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Studies on related furan derivatives show that the solvent environment can influence the position and intensity of these absorption bands. The ultrafast relaxation dynamics of electronically excited furfural (B47365) have been investigated, revealing complex decay pathways from the initially prepared S2 (1ππ*) state. nih.gov While specific experimental data for this compound is not detailed in the literature, the analysis of analogous compounds provides a strong basis for understanding its electronic absorption properties. For instance, the interaction of 2-furaldehyde in different media results in shifts in its absorption maxima, with new bands appearing under certain reaction conditions, such as at 217 nm and 246 nm when reacting with NaOH. mdpi.com

Table 1: UV-Vis Absorption Data for Furaldehyde and Related Compounds

| Compound | Wavelength (λmax) | Solvent/Condition | Reference |

|---|---|---|---|

| 2-Furaldehyde | 277 nm | Aqueous solution | mdpi.com |

| 2-Furaldehyde | 280 nm | Mobile Phase | researchgate.net |

| 2-Furaldehyde with NaOH | 217 nm, 246 nm | Aqueous NaOH | mdpi.com |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of this compound and for isolating the compound. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is particularly well-suited for analyzing furaldehyde derivatives.

A typical HPLC method involves a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with isocratic or gradient elution. researchgate.net Detection is commonly performed using a UV detector, as the furaldehyde core possesses a strong chromophore. For related compounds like 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde (5-HMF), a detection wavelength of 280 nm is effective. researchgate.netshimadzu.com The method can be validated according to ICH guidelines for parameters such as selectivity, linearity, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

HPLC is also crucial in forced degradation studies to identify and characterize potential degradation products under various stress conditions (e.g., acidic, alkaline, oxidative, thermal, and photolytic). nih.gov By analyzing the chromatograms, the percentage purity of this compound can be accurately calculated, and any impurities can be detected and quantified. For instance, methods developed for furanic compounds in other matrices have achieved low detection limits, on the order of 0.005 µg/mL. researchgate.net

Table 2: Representative HPLC Conditions for Analysis of Furaldehyde Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | researchgate.netnih.gov |

| Detector | UV | researchgate.net |

| Detection Wavelength | 280 nm | researchgate.netshimadzu.com |

| Application | Purity determination, quantification, stability studies | nih.govnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions, identification of compounds, and preliminary purity assessment of this compound. rjpbcs.com It is often the first choice for tracking the progress of a chemical synthesis or for screening fractions during purification. rjpbcs.combeilstein-journals.org

In a typical TLC analysis, the compound is spotted on a plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a single solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation. For furan derivatives, mixtures like hexanes/ethyl acetate (B1210297) or ethyl acetate/methanol (B129727) are often used. beilstein-journals.org

After development, the separated spots are visualized. Since furaldehyde derivatives are often UV-active due to their conjugated system, visualization is commonly achieved by observing the plate under a UV lamp (at 254 nm or 365 nm), where the compounds appear as dark spots on a fluorescent background. rjpbcs.comresearchgate.net The retardation factor (Rf value), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is calculated to characterize and identify the compound. rjpbcs.com

Table 3: General TLC System for Furaldehyde Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel coated plates | beilstein-journals.org |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Ethyl Acetate/Methanol mixtures | beilstein-journals.org |

| Visualization | UV transilluminator (254 nm / 365 nm) | rjpbcs.comresearchgate.net |

| Application | Reaction monitoring, purity screening | rjpbcs.combeilstein-journals.org |

Pharmacological and Biological Research on 5 4 Methylpiperazin 1 Yl 2 Furaldehyde and Its Derivatives

Antimicrobial Activity Studies

Derivatives of furan (B31954) and piperazine (B1678402) have demonstrated a broad spectrum of antimicrobial activities. The nitro group, when substituted on the furan ring, has been shown to be crucial for the antimicrobial effect of compounds like nitrofurantoin (B1679001) and furazolidone. Molecular modifications, particularly at the 2-position of the furan ring with moieties like piperazine, are explored to identify analogues with enhanced potency. researchgate.net

Antibacterial Efficacy Against Various Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Research into furan-based compounds has revealed significant antibacterial potential. A class of 5-nitro-2-furfurylidene derivatives was synthesized and screened for in vitro activity against several standard bacterial strains. researchgate.net Many of these compounds were effective against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium. researchgate.net However, none of the compounds in that specific study showed activity against Pseudomonas aeruginosa. researchgate.net The data suggests that the presence of both a 2-aminobenzothiazole (B30445) and an acetamido group on the 5-nitrofurans could be important for their antibacterial effects. researchgate.net

Other studies on different heterocyclic derivatives have also shown promise. For instance, new thiazolidinone derivatives have been developed that exhibit potent antibacterial activity, in some cases exceeding that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against both sensitive and resistant strains of E. coli, P. aeruginosa, and methicillin-resistant S. aureus (MRSA). mdpi.com Similarly, certain plant-derived phytochemicals and their derivatives have been tested against common pathogens. mdpi.complos.org For example, cuminaldehyde demonstrated antimicrobial effects against both S. aureus and E. coli. plos.orgresearchgate.net The investigation of 5-nitro-2-furaldehyde (B57684) derivatives has a history, with studies noting their activity against various bacteria including E. coli, Klebsiella, Proteus, and Staphylococcus species. nih.gov

| Compound Class | Bacterial Strain | Key Findings | Reference |

|---|---|---|---|

| 5-Nitro-2-furfurylidene derivatives | S. aureus, E. coli | Compounds showed effective inhibition of Gram-positive and Gram-negative bacteria. | researchgate.net |

| 5-Nitro-2-furfurylidene derivatives | P. aeruginosa | No significant antimicrobial activity was observed in the tested compounds. | researchgate.net |

| Hydrosoluble nitrofurane derivatives | E. coli, Staphylococcus spp. | Demonstrated in vivo antibacterial activity. | nih.gov |

| Thiazolidinone derivatives | S. aureus (MRSA), E. coli, P. aeruginosa | Exhibited significant bacteriostatic and bactericidal activity, often superior to ampicillin and streptomycin. | mdpi.com |

| Cuminaldehyde | S. aureus, E. coli | Showed antimicrobial and anti-biofilm effects against all tested bacteria. | plos.orgresearchgate.net |

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)

The antifungal properties of furan derivatives are also a significant area of investigation. In a study of 5-nitro-2-furfurylidene derivatives, several compounds demonstrated high activity against the yeast Candida albicans at a concentration of 100μ g/disc . researchgate.net This suggests that, similar to their antibacterial action, the 5-nitrofuran structure is a key contributor to antifungal efficacy. researchgate.net

Research into other compound classes provides a comparative perspective. For example, piperine-like synthetic compounds have been assessed for their antifungal and antiaflatoxigenic activities against Aspergillus flavus. nih.gov One such compound, 1-(2-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one, showed potent antifungal effects against A. flavus at concentrations as low as 1 μg/mL. nih.gov Hydrazine-based compounds have also emerged as promising antifungal agents, with some derivatives showing excellent effects against C. albicans, including drug-resistant clinical isolates. mdpi.com These compounds were also found to decrease biofilm formation. mdpi.com Furthermore, various flavonoids have been identified as effective antifungal agents against a wide range of pathogenic fungi, including Candida and Aspergillus species. semanticscholar.org

| Compound Class | Fungal Strain | Key Findings | Reference |

|---|---|---|---|

| 5-Nitro-2-furfurylidene derivatives | Candida albicans | Several derivatives showed high activity against C. albicans. | researchgate.net |

| Piperine-like synthetic compounds | Aspergillus flavus | Potent antifungal and antiaflatoxigenic effects were observed. | nih.gov |

| Hydrazine-based compounds | Candida albicans | Highly effective against wild-type and drug-resistant strains, and reduced biofilm formation. | mdpi.com |

| Indole-rhodanine derivatives | T. viride, A. fumigatus, C. albicans | Good to excellent antifungal activity was reported. | mdpi.com |

Anti-Biofilm Properties and Quorum Sensing Inhibition Mechanisms

Bacterial biofilm formation, a process often regulated by cell-to-cell communication known as quorum sensing (QS), is a major factor in antibiotic resistance. nih.govresearchgate.net Interrupting this process, or "quorum quenching," is a promising anti-virulence strategy. nih.govfrontiersin.org Furan derivatives, in particular, have been identified as potent QS inhibitors.

Research on 5-hydroxymethylfurfural (B1680220) (5-HMF), an aromatic aldehyde, demonstrated its ability to suppress the production of QS-controlled virulence factors and inhibit biofilm formation in P. aeruginosa at sub-inhibitory concentrations. nih.gov In silico studies suggest that 5-HMF acts as a competitive inhibitor by binding to the regulatory proteins of the QS circuits, LasR and RhlR. nih.gov This binding interferes with the recognition of the natural auto-inducer molecules, leading to a down-regulation of QS-related genes. nih.gov Similarly, other furanone derivatives have been designed to antagonize QS in P. aeruginosa, achieving inhibition of QS signaling from 20% to 90%. nih.gov Brominated furanones, which are structurally similar to natural furanones from marine algae, are also well-documented for their ability to inhibit QS and reduce virulence factors like pyocyanin (B1662382) production and swarming motility in P. aeruginosa. mdpi.com These compounds are thought to interfere with the LasR receptor, preventing the activation of the QS cascade. frontiersin.orgmdpi.com

| Compound/Derivative | Mechanism | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (5-HMF) | Quorum Sensing Inhibition | P. aeruginosa | Suppressed QS-controlled virulence and biofilm formation; binds to LasR and RhlR proteins. | nih.gov |

| Furanone derivatives | Quorum Sensing Antagonism | P. aeruginosa | Inhibited QS signaling by 20-90% and reduced biofilm formation. | nih.gov |

| Brominated Furanones | Quorum Sensing Inhibition | P. aeruginosa | Reduced pyocyanin, biofilm formation, and swarming motility by interfering with LasR. | mdpi.com |

Neuropharmacological Investigations of Furan-Piperazine Derivatives

The piperazine ring is a well-known scaffold in medicinal chemistry, forming the core of many centrally-acting drugs. nih.gov Derivatives incorporating this moiety are frequently investigated for therapeutic applications in mental health, including for antidepressant and anxiolytic effects. nih.govresearchgate.net

Antidepressant Activity Evaluation (e.g., Porsolt's forced swimming test)

The forced swimming test (FST) is a standard preclinical model used to screen for potential antidepressant activity. frontiersin.orgnih.govresearchgate.net A reduction in the duration of immobility in this test is interpreted as an antidepressant-like effect. frontiersin.org

Studies on piperazine derivatives have shown promising results in this model. For example, a novel xanthone (B1684191) derivative containing a piperazine moiety, HBK-6, was found to reduce immobility time in the mouse FST at doses of 5 and 10 mg/kg. nih.govdntb.gov.ua This effect was more potent than that of the established antidepressant fluoxetine (B1211875). nih.gov The mechanism appears to involve the serotonergic system, as co-administration with fluoxetine produced a synergistic effect. nih.gov Another study on a different piperazine derivative, PPMP, also demonstrated an antidepressant-like effect after 14 days of treatment, which was associated with an increase in hippocampal Brain-Derived Neurotrophic Factor (BDNF) and involved both serotonergic and catecholaminergic systems. researchgate.net These findings highlight the potential of the piperazine scaffold in designing new antidepressant agents. nih.govresearchgate.netnih.gov

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| Xanthone-piperazine derivative (HBK-6) | Forced Swim Test (FST) | Reduced immobility time in mice, suggesting a potent antidepressant-like effect mediated by the serotonergic system. | nih.govdntb.gov.ua |

| Piperazine derivative (PPMP) | Forced Swim Test (FST) | Induced an antidepressant-like effect and increased hippocampal BDNF levels. | researchgate.net |

| Xanthone-piperazine derivative (HBK-5) | Forced Swim Test (FST) & Tail Suspension Test (TST) | Showed antidepressant-like activity in both tests. | researchgate.net |

Anxiolytic (Anti-anxiety) Activity Assessment (e.g., plus maze method)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-related behavior in rodents. psicothema.comnih.gov An increase in the time spent in, or entries into, the open arms of the maze is indicative of an anxiolytic (anti-anxiety) effect. nih.govnih.gov

Several piperazine derivatives have demonstrated significant anxiolytic-like activity in the EPM. One study of a piperazine derivative, LQFM212, found that it increased the preference for the center of an open field and altered all observed parameters in the EPM and light-dark box tests in a manner that demonstrated anxiolytic-like activity. nih.govresearchgate.net These effects were found to involve the benzodiazepine (B76468) site of the GABA-A receptor, as well as nicotinic and serotonergic pathways. nih.govresearchgate.net Another furan-piperazine derivative, LQFM032, also showed anxiolytic-like activity in the EPM, increasing entries and time spent in the open arms. nih.gov Its mechanism was mediated through benzodiazepine and nicotinic pathways. nih.gov Similarly, a study evaluating 2-[4(4-nitro phenyl) piperazine-1-yl]-N-benzylacetamide in the EPM showed a dose-dependent anxiolytic effect, with mice spending more time in the open arms. soeagra.com

| Compound/Derivative | Test Model | Key Findings | Reference |

|---|---|---|---|

| Piperazine derivative (LQFM212) | Elevated Plus Maze (EPM) & Light-Dark Box | Demonstrated clear anxiolytic-like activity involving GABA-A, nicotinic, and serotonergic pathways. | nih.govresearchgate.net |

| Furan-piperazine derivative (LQFM032) | Elevated Plus Maze (EPM) & Light-Dark Box | Showed anxiolytic-like activity mediated by benzodiazepine and nicotinic pathways. | nih.gov |

| 2-[4(4-nitro phenyl) piperazine-1-yl]-N-benzylacetamide | Elevated Plus Maze (EPM) | Produced an anxiolytic effect, increasing time spent in the open arms. | soeagra.com |

| Xanthone-piperazine derivative (HBK-5) | Four-Plate Test | The compound was active, suggesting it possessed anxiolytic-like properties. | researchgate.net |

Antiparasitic and Antitrypanosomal Activity

While direct studies evaluating the antiparasitic or antitrypanosomal activity of 5-(4-Methylpiperazin-1-yl)-2-furaldehyde are not prominent in the literature, research on structurally related compounds suggests potential in this area. The furaldehyde and piperazine moieties are known components of various antiparasitic agents.

Notably, derivatives of 5-nitro-2-furaldehyde, which shares the furaldehyde core, have been synthesized and evaluated as antitrypanosomal agents against Trypanosoma cruzi. nih.gov Studies on semicarbazone derivatives of 5-nitro-2-furaldehyde have shown that these compounds possess in vitro and in vivo activity, with their efficacy being influenced by lipophilic-hydrophilic properties. nih.gov

Furthermore, the piperazine ring is a key structural element in compounds with anthelmintic properties. For example, methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates have been investigated for activity against Trichinella spiralis. nih.gov Other studies have explored thiosemicarbazones and thiazoles as potential agents against Leishmania amazonensis and Trypanosoma cruzi. nih.govunl.pt These findings underscore the potential utility of the piperazine and furaldehyde scaffolds in the design of new antiparasitic drugs, although specific data for the title compound is lacking.

Antitumor and Anticancer Research Potential

The potential of this compound in anticancer research can be inferred from studies on compounds containing its key structural fragments: the 5-(4-methylpiperazin-1-yl) group and the furan-2-carbaldehyde (furaldehyde) scaffold.

A study on novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles revealed potent antiproliferative activities against the human leukemia cell line HL-60. nih.gov Several compounds from this series were found to induce apoptosis, demonstrating the importance of the 5-(4-methylpiperazin-1-yl) moiety in designing cytotoxic agents. nih.gov

Table 1: Antiproliferative Activity of 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole Derivatives against HL-60 Cells Data extracted from a study on related benzimidazole (B57391) derivatives, not the title compound.

| Compound | Antiproliferative Activity | Apoptosis Induction |

| 5 | Potent | Significant |

| 6 | Potent | Not specified |

| 7 | Potent | Not specified |

| 10 | Potent | Significant |

| 11 | Potent | Significant |

| 12 | Potent | Significant |

Separately, the furaldehyde core is a component of molecules with demonstrated antitumor properties. Research on derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde led to the identification of a lead compound with antitumor activity superior to reference drugs like 5-fluorouracil (B62378) and cisplatin. researchgate.net Additionally, 5-hydroxymethylfurfural (5-HMF), a related furan derivative, has shown antiproliferative activity against human melanoma A375 cells by inducing apoptosis and cell cycle arrest. nih.gov These lines of research suggest that the combination of the 4-methylpiperazine group with a furaldehyde core, as seen in this compound, represents a rational approach for designing novel anticancer agents.

Enzyme Inhibition Studies

Monoamine oxidase (MAO) enzymes are critical targets for treating depression and neurodegenerative disorders. nih.govdrugs.com While there is no direct evidence of this compound acting as an MAO inhibitor, the N-methylpiperazine moiety it contains is a feature in known MAO inhibitors. A study on N-methyl-piperazine chalcones identified them as potent and selective dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov The N-methylpiperazine group was incorporated into the chalcone (B49325) scaffold to potentially improve water solubility and target affinity, leading to compounds with promising inhibitory profiles. nih.gov This suggests that the N-methylpiperazine fragment within this compound could potentially confer MAO inhibitory activity.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Inhibiting this receptor is a major strategy in anticancer therapy. nih.gov Direct studies on the VEGFR-2 inhibitory effect of this compound have not been reported. However, the piperazine scaffold is a common feature in many VEGFR-2 inhibitors. For example, a series of piperazinylquinoxaline-based derivatives were designed as VEGFR-2 inhibitors, with some candidates showing inhibitory activity in the sub-micromolar range. nih.gov In these designs, the piperazine moiety serves as a linker to occupy the space between the ATP binding region and the DFG domain of the enzyme. nih.gov This structural role highlights the potential for piperazine-containing compounds, including this compound, to be explored as VEGFR-2 inhibitors.

Other Biological Activities

Research into derivatives sharing the 5-(4-methylpiperazin-1-yl) group has revealed other potential biological activities.

Lipoxygenase and Xanthine (B1682287) Oxidase Inhibition : A study on aminomethyl derivatives of dehydrozingerone (B89773) evaluated 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone as an inhibitor of lipoxygenase (LOX) and xanthine oxidase (XO). ijpsonline.com The compound showed significant LOX inhibitory activity, comparable to the standard inhibitor nordihydroguaiaretic acid, and moderate XO inhibitory activity. ijpsonline.com

Table 2: Enzyme Inhibitory Activity of a Related Dehydrozingerone Derivative Data from a study on 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone.

| Enzyme | IC₅₀ (μM) |

| Lipoxygenase (LOX) | 219.13 |

| Xanthine Oxidase (XO) | 102.34 |

Antibacterial Activity : The 4-alkyl piperazine moiety has been incorporated into other molecular frameworks to test for antibacterial effects. A series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria, with several compounds showing very good antibacterial activity. researchgate.net

Anthelmintic Activity : Schiff bases derived from the reaction of ketohydrazides with substituted furfuraldehyde have demonstrated significant anthelmintic activity against earthworm species, indicating another potential biological role for the furaldehyde scaffold. derpharmachemica.com

Anti-inflammatory Potential

Derivatives of the this compound scaffold have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

One area of focus has been the inhibition of lipoxygenase (LOX) and xanthine oxidase (XO), two enzymes that contribute to inflammation. A study evaluated the aminomethyl derivative of dehydrozingerone, specifically 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone (MPM-DHZ). ijpsonline.com The results indicated that MPM-DHZ is an effective inhibitor of the lipoxygenase enzyme, with a half-maximal inhibitory concentration (IC₅₀) of 219.13 μM. ijpsonline.com This level of activity was found to be comparable to that of the standard LOX inhibitor, nordihydroguaiaretic acid (NDGA), which had an IC₅₀ of 216.84 μM. ijpsonline.com The parent compound, dehydrozingerone, was inactive as a lipoxygenase inhibitor. ijpsonline.com

The same study also assessed the compound's ability to inhibit xanthine oxidase. MPM-DHZ was found to inhibit the XO enzyme with an IC₅₀ value of 102.34 μM. ijpsonline.com However, its potency was lower than that of allopurinol, a standard XO inhibitor, which exhibited an IC₅₀ of 34.09 μM. ijpsonline.com

Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory effects in a carrageenan-induced pleurisy test. nih.gov This compound was shown to reduce cell migration, myeloperoxidase enzyme activity, and the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in the pleural exudate. nih.gov

Table 1: Inhibitory Activity of 5-[(4-Methylpiperazin-1-yl)methyl]dehydrozingerone (MPM-DHZ) Against Inflammatory Enzymes

| Compound | Target Enzyme | IC₅₀ (μM) | Standard Compound | Standard IC₅₀ (μM) |

| MPM-DHZ | Lipoxygenase (LOX) | 219.13 ijpsonline.com | Nordihydroguaiaretic acid (NDGA) | 216.84 ijpsonline.com |

| MPM-DHZ | Xanthine Oxidase (XO) | 102.34 ijpsonline.com | Allopurinol | 34.09 ijpsonline.com |

Antioxidant Activity

The antioxidant potential of compounds derived from furfural (B47365) and piperazine has been a subject of scientific inquiry. The ability of these molecules to scavenge free radicals is a key measure of their antioxidant capacity.

Studies on new derivatives of furfural have been conducted to evaluate their antioxidant properties using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. jmchemsci.comsid.ir The DPPH assay is a common method where the reduction of the deep purple DPPH solution to a yellow color indicates the antioxidant effectiveness of the tested compound. sid.ir New heterocyclic ring systems derived from the reaction of furfural with various aromatic aldehydes have shown promising results, with some derivatives exhibiting higher antioxidant activity than the standard drug, ascorbic acid. sid.ir

In a separate study, a series of new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened for their antioxidant activity. nih.gov The antioxidant capacity was assessed using DPPH, 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS), and ferric reducing/antioxidant power (FRAP) methods. nih.gov Among the synthesized compounds, 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione demonstrated the highest activity in the DPPH radical scavenging assay, with an IC₅₀ value of 189.42 μmol/L. nih.gov However, this was less potent than the standard antioxidant Butylated hydroxytoluene (BHT), which had an IC₅₀ of 113.17 μmol/L. nih.gov

Table 2: DPPH Radical Scavenging Activity of a Piperazine Derivative

| Compound | IC₅₀ (μmol/L) | Standard Compound | Standard IC₅₀ (μmol/L) |

| 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | 189.42 nih.gov | Butylated hydroxytoluene (BHT) | 113.17 nih.gov |

Anticonvulsant Activities

The core structure containing a piperazine ring has been utilized in the synthesis of new compounds with potential anticonvulsant properties. Research has focused on creating derivatives that can be effective against various types of seizures.

A study involving the synthesis of N-[3-(4-methylpiperazin-1-yl)-propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione revealed notable anticonvulsant activity. researchgate.net These compounds were evaluated in the maximal electroshock (MES) seizure and subcutaneous pentetrazole (scPTZ) seizure threshold tests. The derivatives that included a chlorine atom at the 3 or 4-position of the aromatic ring at position-3 of the pyrrolidine-2,5-dione structure were identified as the most potent in the series. researchgate.net

The search for new anticonvulsant agents has also led to the synthesis of novel 5-ene-4-thiazolidinones. nuph.edu.ua While not direct derivatives of the title compound, this research highlights the broader interest in heterocyclic compounds as potential anticonvulsants. These compounds were screened for their activity in a pentylenetetrazole (PTZ)-induced seizure model to identify active derivatives. nuph.edu.ua

Further research into hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene (B33073) ring has yielded promising results. nih.gov These compounds were assessed in MES, psychomotor (6 Hz), and scPTZ seizure models. The most promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed a potent ED₅₀ value of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test. nih.gov

Table 3: Anticonvulsant Screening Results for Selected Pyrrolidine-2,5-dione Derivatives

| Compound Class | Test Model | Activity Noted | Reference |

| N-[3-(4-methylpiperazin-1-yl)-propyl]-3-aryl-pyrrolidine-2,5-diones | MES & scPTZ | Anticonvulsant activity observed, especially with chloro-substituted aryl rings. researchgate.net | researchgate.net |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES & 6 Hz | ED₅₀ of 62.14 mg/kg (MES) and 75.59 mg/kg (6 Hz) for the lead compound. nih.gov | nih.gov |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES & scPTZ | Lead compound showed ED₅₀ of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). nih.gov | nih.gov |

Antiviral Activities (e.g., Anti-Tomato Spotted Wilt Virus)

Derivatives incorporating the piperazine moiety have been synthesized and evaluated for their effectiveness against plant viruses, specifically the Tomato Spotted Wilt Virus (TSWV).

A series of novel dithioacetal derivatives that contain a 4(3H)-quinazolinone pyrimidine (B1678525) ring were synthesized and tested for their anti-TSWV activity. nih.gov One of the designed compounds, D32, demonstrated excellent inactivation activity against TSWV, with an EC₅₀ value of 144 μg/mL. nih.gov This was superior to the commercial agent ningnanmycin (B12329754) (149 μg/mL) and the lead compound xiangcaoliusuobingmi (525 μg/mL). nih.gov

In another study, a series of thienopyrimidine-containing dithioacetal derivatives were developed. researchgate.netfigshare.com The optimized compound from this series showed excellent curative, protective, and inactivating activities against TSWV. researchgate.netfigshare.com The EC₅₀ values for its protective and inactivating activities were 252.8 mg/L and 113.5 mg/L, respectively, which were better than those of ningnanmycin (284.8 mg/L and 144.7 mg/L) and xiangcaoliusuobingmi (624.9 mg/L and 300.0 mg/L). researchgate.netfigshare.com

Furthermore, a study involving 35 newly synthesized piperazine derivatives containing an α-ketoamide moiety identified two compounds with significant anti-TSWV activity. scilit.com Their EC₅₀ values were 62.4 and 59.9 μg/mL, which were markedly better than the control agents ningnanmycin (113.7 μg/mL) and ribavirin (B1680618) (591.1 μg/mL). scilit.com

Table 4: Anti-Tomato Spotted Wilt Virus (TSWV) Activity of Various Derivatives

| Compound Class/Name | Activity Type | EC₅₀ (μg/mL or mg/L) | Comparison Agent | Comparison EC₅₀ (μg/mL or mg/L) |

| Dithioacetal derivative (D32) | Inactivation | 144 μg/mL nih.gov | Ningnanmycin | 149 μg/mL nih.gov |

| Thienopyrimidine-dithioacetal derivative | Inactivation | 113.5 mg/L researchgate.netfigshare.com | Ningnanmycin | 144.7 mg/L researchgate.netfigshare.com |

| Piperazine-α-ketoamide derivative | Not specified | 59.9 μg/mL scilit.com | Ningnanmycin | 113.7 μg/mL scilit.com |

| Piperazine-α-ketoamide derivative | Not specified | 62.4 μg/mL scilit.com | Ribavirin | 591.1 μg/mL scilit.com |

Medicinal Chemistry and Drug Design Principles Applied to 5 4 Methylpiperazin 1 Yl 2 Furaldehyde Analogues

Structure-Activity Relationship (SAR) Elucidation

Understanding how specific structural features of a molecule contribute to its biological activity is a cornerstone of medicinal chemistry. For analogues of 5-(4-methylpiperazin-1-yl)-2-furaldehyde, the furan (B31954) ring, the piperazine (B1678402) moiety, and the aldehyde functional group are all critical components that can be systematically modified to probe and improve their pharmacological profiles.

Impact of Furan Ring Modifications on Biological Activity

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and it is a common scaffold in many natural products and synthetic drugs. utripoli.edu.ly Its unique electronic properties and ability to participate in various interactions make it a key determinant of biological activity. Modifications to the furan ring in furaldehyde-piperazine analogues can significantly influence their therapeutic potential. utripoli.edu.lyresearchgate.net Even slight alterations to the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net

Replacing the furan ring with other heterocyclic systems, a strategy known as scaffold hopping, can lead to compounds with altered or improved biological activities. For instance, substituting the furan with a thiophene (B33073) ring has been explored in the synthesis of related 1,2,4-triazole (B32235) Mannich bases, which have shown significant fungicidal activity. dntb.gov.ua The rationale behind such modifications is to explore different electronic and steric properties that may lead to better interactions with biological targets.

Table 1: Illustrative Impact of Furan Ring Modifications on Biological Activity

| Modification | Rationale | Potential Outcome on Biological Activity |

| Replacement with Thiophene | Bioisosteric replacement to alter electronic properties and hydrogen bonding capacity. | May enhance or alter the spectrum of activity (e.g., improved antifungal properties). |

| Replacement with Pyrrole | Introduction of a hydrogen bond donor. | Could lead to new interactions with the target protein, potentially increasing affinity. |

| Introduction of a nitro group | Strong electron-withdrawing group. | Can enhance activity in certain contexts but may also introduce toxicity. |

| Addition of a phenyl group | Increases lipophilicity and potential for pi-stacking interactions. | May improve cell permeability and binding affinity. researchgate.net |

Influence of Piperazine Moiety Substitutions on Pharmacological Profile

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anticancer agents. nih.govresearchgate.netresearchgate.net Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds. nih.gov

In the context of this compound, the N-methyl group on the piperazine ring plays a significant role. Altering this substituent can have a profound impact on the molecule's interaction with its biological target. For example, replacing the methyl group with larger alkyl or aryl groups can introduce steric hindrance or new binding interactions. Studies on other piperazine-containing compounds have shown that N-substitution on the piperazine ring can accommodate various other rings, such as substituted indole (B1671886) rings, to modulate affinity and selectivity for specific receptors. nih.gov

The basicity of the piperazine nitrogens is another crucial factor. This property can be modified by the introduction of electron-withdrawing or electron-donating groups on the substituent at the N4 position. Such modifications can influence the compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and binding to target proteins. nih.gov For instance, in a series of rhein–piperazine–furanone hybrids, the piperazine linker was crucial for enhancing the anticancer activity of the parent compound. nih.gov

Table 2: Representative Piperazine Moiety Substitutions and Their Pharmacological Implications

| Substitution at N4-position | Rationale | Potential Pharmacological Effect |

| Hydrogen (demethylation) | Increases hydrogen bonding potential and polarity. | May alter receptor binding specificity and improve solubility. |

| Ethyl or larger alkyl groups | Increases lipophilicity and steric bulk. | Could enhance binding to hydrophobic pockets or introduce steric clashes. |

| Phenyl or substituted phenyl | Introduces aromatic interactions (pi-stacking). | Can significantly enhance binding affinity and selectivity. frontiersin.orgpolyu.edu.hk |

| Benzyl (B1604629) group | Provides conformational flexibility and aromatic interactions. | Often used to explore binding site pockets and improve potency. jneonatalsurg.com |

Role of the Aldehyde Functional Group in Molecular Interactions and Reactivity

The aldehyde functional group is characterized by a highly reactive carbonyl group (C=O) bonded to at least one hydrogen atom. numberanalytics.com This reactivity is a double-edged sword in drug design. While it makes aldehydes valuable synthetic intermediates, it can also lead to non-specific reactions with biological nucleophiles like amino acids and nucleic acids in the body. nih.govresearchgate.net

In the this compound scaffold, the aldehyde group can participate in several key interactions with a biological target. It can act as a hydrogen bond acceptor through its carbonyl oxygen. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, which can lead to the formation of a covalent bond with the target protein, resulting in irreversible inhibition. nih.gov

The reactivity of the aldehyde can be modulated by the electronic properties of the furan ring it is attached to. numberanalytics.com Aromatic aldehydes are generally less reactive than aliphatic aldehydes. nih.gov The aldehyde can also be converted into other functional groups, such as an imine through reaction with a primary amine, to explore different binding modes and improve stability. derpharmachemica.comresearchgate.net For instance, the conversion of the aldehyde to a Schiff base is a common strategy to generate new analogues with potentially enhanced biological activities. derpharmachemica.com

Rational Drug Design Strategies

Rational drug design leverages the understanding of a biological target and the structure-activity relationships of lead compounds to create more potent and selective drugs. For furaldehyde-piperazine hybrids, several strategies can be employed to optimize their therapeutic potential.

Scaffold Modification and Isosteric Replacements in Furaldehyde-Piperazine Hybrids

Scaffold modification and isosteric replacement are powerful tools in drug design to improve the properties of a lead compound while retaining its key binding interactions. researchgate.net Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.

In the furaldehyde-piperazine scaffold, the furan ring can be replaced by other five- or six-membered heterocycles, such as thiophene, pyrrole, or even a phenyl ring, to explore how changes in electronics and sterics affect activity. nih.gov Similarly, the piperazine ring can be replaced with other cyclic diamines or even non-cyclic linkers to alter the conformational flexibility and spacing between the furaldehyde and the N-methyl group. The replacement of a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in other drug classes. enamine.net

Table 3: Examples of Isosteric Replacements for the Furaldehyde-Piperazine Scaffold

| Original Moiety | Isosteric Replacement | Rationale for Replacement |

| Furan Ring | Thiophene Ring | Similar size and electronics, but different hydrogen bonding potential. |

| Furan Ring | Phenyl Ring | Maintains aromaticity but alters electronics and increases lipophilicity. |

| Piperazine Ring | Homopiperazine | Increases the distance between the two nitrogen atoms and conformational flexibility. |

| Aldehyde Group | Cyano Group | Mimics the linear geometry and electron-withdrawing nature of the aldehyde. |

Design of Multi-Targeting Agents Incorporating the this compound Motif

Complex diseases often involve multiple biological pathways, making it difficult to achieve a therapeutic effect with a single-target drug. nih.gov Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more biological targets simultaneously. nih.govnih.gov The hybridization of two or more pharmacophores into a single molecule is an effective strategy for developing MTDLs. mdpi.commdpi.com

The this compound scaffold is well-suited for the design of multi-targeting agents. The furaldehyde portion can be designed to interact with one target, while a substituent on the piperazine nitrogen can be chosen to bind to a second target. For example, by attaching a known pharmacophore for a second target to the piperazine nitrogen, it may be possible to create a hybrid molecule with a dual mode of action. nih.gov This approach has been used to develop multi-target drugs for complex diseases like cancer and neurodegenerative disorders. jneonatalsurg.comresearchgate.net For instance, benzyl piperazine derivatives have been investigated as dual-action inhibitors for Alzheimer's disease. jneonatalsurg.com

The design of such agents requires a careful balance of the activities at each target to achieve the desired therapeutic outcome while maintaining drug-like properties. mdpi.com

Development of Hybrid Molecules Leveraging this compound Derived Scaffolds

The strategy of creating hybrid molecules, which involves chemically linking two or more pharmacophores from different drug classes, has emerged as a powerful approach in drug discovery. This methodology aims to develop novel chemical entities with improved affinity, selectivity, and efficacy, or to address multifactorial diseases by hitting multiple biological targets. The this compound scaffold is a valuable building block for designing such hybrid molecules due to its inherent structural features: a furan ring that can act as a bioisostere for other aromatic or heteroaromatic systems, and a methylpiperazine moiety known to enhance solubility and form favorable interactions with biological targets.

Research into hybrid molecules often involves the strategic combination of a scaffold like this compound with other biologically active fragments to create a single molecule with a multi-target profile or enhanced activity against a specific target. The aldehyde group of the furan ring serves as a versatile chemical handle for synthetic modifications, allowing for its condensation with various amines, hydrazines, and active methylene (B1212753) compounds to form larger, more complex hybrid structures.

An example of a strategy analogous to leveraging the 5-(4-methylpiperazin-1-yl) moiety can be seen in the development of Mannich base derivatives of dehydrozingerone (B89773) (DHZ). In one study, 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone (MPM-DHZ) was synthesized and evaluated as an inhibitor of lipoxygenase (LOX) and xanthine (B1682287) oxidase (XO). ijpsonline.com This research illustrates the principle of attaching a methylpiperazine group to a natural product scaffold to modulate its biological activity. ijpsonline.com The study found that MPM-DHZ exhibited inhibitory activity against both enzymes, showcasing the potential of the methylpiperazine group to confer or enhance biological function in a hybrid molecule context. ijpsonline.com

The following interactive table summarizes the inhibitory activities of MPM-DHZ and related compounds from the study. ijpsonline.com

| Compound | LOX IC₅₀ (μM) | XO IC₅₀ (μM) |

| 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone (MPM-DHZ) | 219.13 | 102.34 |

| 5-(morpholin-4-ylmethyl)dehydrozingerone (MM-DHZ) | 269.39 | 230.52 |

| Nordihydroguaiaretic acid (NDGA) - LOX standard | 216.84 | - |

| Allopurinol - XO standard | - | 34.09 |

| Dehydrozingerone (DHZ) | Inactive | Inactive |

Data sourced from Indian Journal of Pharmaceutical Sciences. ijpsonline.com

Similarly, the furan ring present in this compound is a key component in other drug design strategies. For instance, derivatives of 5-phenyl-2-furaldehyde (B76939) have been synthesized and investigated for their potential as antimicrobial and antitumor agents. researchgate.net The synthetic versatility of the furaldehyde core allows for the creation of diverse libraries of compounds through reactions like Knoevenagel condensation. researchgate.net This highlights how the furan scaffold can be systematically modified to explore structure-activity relationships.

Furthermore, the design of hybrid molecules often involves linking a known active scaffold to another pharmacophore to enhance its properties. In a relevant example, norfloxacin, a fluoroquinolone antibiotic, was hybridized with thiazolidinedione moieties. mdpi.com This was done to potentially create agents with a dual mechanism of action or to overcome resistance. mdpi.com This approach of molecular hybridization is directly applicable to the this compound scaffold, where the piperazine tail could be linked to other antibacterial or anticancer pharmacophores to generate novel hybrid drugs.

The development of pyrrolo[2,1-f] fluorochem.co.ukbroadpharm.comresearchgate.nettriazine-based PI3Kα inhibitors also provides insights into the utility of the methylpiperazine group in complex molecule design. One potent inhibitor, CYH33, incorporates a (4-(methylsulfonyl)piperazin-1-yl)methyl group, demonstrating the favorable contribution of this moiety to achieving high potency and desirable pharmacokinetic properties in sophisticated drug candidates. nih.gov

The research on furan-containing compounds as inhibitors of aquaporin-1 (AQP1) ion channels further underscores the potential of the furan core in drug design. nih.gov Compounds structurally related to 5-hydroxymethyl-2-furfural were found to block the ion conductance of AQP1, which is implicated in cancer cell migration and invasion. nih.gov This suggests that hybrid molecules built upon a this compound scaffold could be explored for their potential as anticancer agents by targeting such ion channels.

Future Research Directions and Translational Potential

Emerging Synthetic Methodologies for Furaldehyde-Piperazine Hybrids

The synthesis of furan-piperazine hybrids is an active area of chemical research. Traditional methods often involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. While effective, future efforts will likely focus on more efficient, sustainable, and versatile synthetic strategies to create libraries of derivatives based on the 5-(4-Methylpiperazin-1-yl)-2-furaldehyde core.

Emerging methodologies that could be applied include:

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful reaction allows for the formation of the C-N bond between the furan (B31954) ring and the piperazine (B1678402) moiety under relatively mild conditions. Future research could optimize this reaction for scalability and for creating derivatives with diverse substitutions on the piperazine nitrogen.

Organozinc Cross-Coupling: The use of organozinc reagents offers a facile route to 5-substituted-2-furaldehydes. cymitquimica.com A potential synthetic pathway could involve preparing a 5-furanylzinc halide and coupling it with various substituted piperazines, or vice-versa. cymitquimica.com This approach is noted for its mild reaction conditions and functional group tolerance. cymitquimica.com

Flow Chemistry and Microreactor Technology: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for This compound and its analogues would be a significant step towards efficient library generation for screening purposes.

Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool in modern organic synthesis. Investigating photoredox-catalyzed pathways for the construction of the furaldehyde-piperazine linkage could provide novel and efficient entry points to this class of compounds.

| Synthetic Method | Potential Application for this compound | Key Advantages |

| Buchwald-Hartwig Amination | Synthesis of N-aryl and N-heteroaryl piperazine analogues. | High efficiency, good functional group tolerance. |

| Organozinc Coupling | Coupling of 5-bromo-2-furaldehyde (B32451) with piperazine-zinc reagents. cymitquimica.com | Mild conditions, direct synthesis of organozinc halides. cymitquimica.com |

| Flow Chemistry | Scalable and automated synthesis of compound libraries. | Enhanced safety, reproducibility, and scalability. |

| Photoredox Catalysis | Novel bond-forming strategies under green conditions. | Use of visible light, mild reaction conditions. |

This table illustrates potential applications of modern synthetic methods for the target compound and its derivatives.

Advanced Biological Screening and Target Identification for Novel Applications